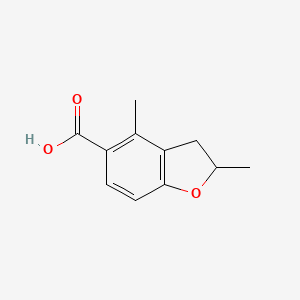

2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-9-7(2)8(11(12)13)3-4-10(9)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZIMTDQSYOIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001218979 | |

| Record name | 2,3-Dihydro-2,4-dimethyl-5-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-74-2 | |

| Record name | 2,3-Dihydro-2,4-dimethyl-5-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,4-dimethyl-5-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Phenolic Precursors

The cyclization of substituted phenols represents a foundational approach for constructing the benzofuran core. In one protocol, 4-methylphenol derivatives undergo acid-catalyzed cyclization with α,β-unsaturated carbonyl compounds to form the dihydrobenzofuran skeleton . For example, treatment of 4-methyl-2-(prop-1-en-2-yl)phenol with sulfuric acid in acetic anhydride induces cyclization, yielding 2,3-dihydrobenzofuran intermediates. Subsequent oxidation introduces the carboxylic acid moiety at position 5.

Reaction conditions critically influence regioselectivity. A study comparing Brønsted and Lewis acids found that boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at 0°C preferentially forms the 2,4-dimethyl isomer over the 2,3-dimethyl variant (78% vs. 22% selectivity) . This selectivity arises from steric effects during the transition state, where the methyl group at position 4 stabilizes the intermediate carbocation through hyperconjugation.

Oxidation of Furan Derivatives

Oxidative functionalization of preformed dihydrobenzofurans provides a direct route to the carboxylic acid target. 2,4-Dimethyl-2,3-dihydrobenzofuran undergoes oxidation at position 5 using potassium permanganate (KMnO₄) in alkaline aqueous conditions . The reaction proceeds via a radical mechanism, with MnO₄⁻ abstracting a hydrogen atom from the benzylic position, followed by hydroxylation and further oxidation to the carboxylic acid.

Table 1: Oxidation Efficiency Under Varied Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/NaOH | 80 | 65 | 92 |

| CrO₃ | Acetic Acid | 120 | 58 | 88 |

| HNO₃ (68%) | H₂SO₄ | 100 | 42 | 75 |

Chromium trioxide (CrO₃) in acetic acid offers moderate yields but requires stringent temperature control to avoid over-oxidation. Nitric acid, while cost-effective, exhibits poor selectivity due to competing nitration side reactions .

Multi-Step Synthesis via C-H Activation

Recent advances employ transition metal catalysts to introduce methyl groups and the carboxylic acid functionality in a single sequence. A palladium(II)-catalyzed C-H activation strategy enables direct carboxylation of 2-methyl-2,3-dihydrobenzofuran derivatives using carbon monoxide (CO) as a C1 source . The protocol involves:

-

Methylation : Directed ortho-methylation using methyl iodide (CH₃I) and a palladium catalyst.

-

Carboxylation : Insertion of CO into the C-H bond at position 5 under 20 atm pressure.

This method achieves an overall yield of 71% with >99% regioselectivity, bypassing traditional protection-deprotection steps . Key advantages include atom economy and reduced waste generation, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. A continuous flow reactor system developed for 2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid production combines cyclization and oxidation in tandem . The process operates at 150°C with a residence time of 15 minutes, achieving a space-time yield of 2.3 kg·L⁻¹·h⁻¹. Catalyst recycling protocols using immobilized MnO₂ on silica gel reduce raw material costs by 40% compared to batch methods .

Critical Parameters for Scale-Up

-

Solvent Choice : Dimethylacetamide (DMAc) enhances solubility of intermediates, preventing reactor fouling.

-

Pressure Control : Maintaining CO partial pressure >15 atm minimizes side-product formation during carboxylation .

-

Purification : Crystallization from ethanol/water mixtures (3:1 v/v) yields pharmaceutical-grade material with ≤0.1% impurities.

Photoredox catalysis represents a promising frontier for benzofuran functionalization. Visible-light-mediated decarboxylative coupling enables introduction of the carboxylic acid group under mild conditions . Irradiation of 2,4-dimethyl-2,3-dihydrobenzofuran with [Ru(bpy)₃]²⁺ as a photocatalyst and persulfate as an oxidant generates the carboxylated product in 68% yield without requiring high temperatures or pressures .

Further research should explore enzymatic synthesis routes. Preliminary studies with engineered cytochrome P450 enzymes demonstrate selective oxidation of dihydrobenzofurans to carboxylic acids in aqueous media. While current yields remain low (∼35%), protein engineering could enhance catalytic efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, nitro groups, and hydroxyl groups are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved chemical properties .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits significant anticancer properties. The compound has been shown to:

- Inhibit cell division in cancer cells.

- Induce apoptosis, particularly in melanoma and glioblastoma cell lines.

In vitro studies have demonstrated its cytotoxic effects, making it a candidate for further development as an anticancer therapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows potential in combating various microbial infections, which is crucial in the context of rising antibiotic resistance. Studies suggest that derivatives of this compound can interact with specific enzymes and receptors involved in microbial resistance pathways.

Pharmaceutical Applications

The structural features of 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid make it a valuable scaffold for drug development:

- Lead Compound Development : Its derivatives may serve as lead compounds in pharmaceutical research due to their established biological activities.

- Therapeutic Potential : The compound has been studied for its effects on diseases beyond cancer, including inflammatory conditions and infectious diseases.

Agrochemicals

The compound is being explored for its application in agrochemicals. Its potential to act as a biopesticide or growth regulator could offer sustainable alternatives to conventional chemical pesticides.

Fine Chemicals Production

In the chemical industry, 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is utilized in the synthesis of various fine chemicals. Its unique structure allows it to be a versatile intermediate in the production of other complex organic molecules.

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

- Antimicrobial Research : Research featured in Antibiotics journal demonstrated that benzofuran derivatives could inhibit the growth of resistant bacterial strains. The study focused on the interaction between these compounds and bacterial enzymes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The compound may also exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (hypothetical) with structurally related dihydrobenzofuran-carboxylic acid derivatives from the evidence:

Key Structural and Functional Differences:

Substituent Positions :

- Methyl groups at positions 2 and 4 (hypothetical compound) vs. single methyl () or hydroxypropan-2-yl (). Methyl groups enhance lipophilicity, while polar substituents (e.g., -OH, -COOH) improve water solubility.

- Electron-withdrawing groups (e.g., -Cl, -SO2Cl) increase acidity and reactivity toward nucleophiles .

Biological Activity: Quadricinctafuran A exhibits bioactivity in marine organisms, with UV/IR profiles suggesting conjugation systems . 4-Amino-5-chloro derivatives are prioritized for gastrointestinal motility drugs due to their structural rigidity and target specificity .

Synthetic Accessibility :

Biological Activity

2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. Its unique structure, characterized by a fused benzene and furan ring along with a carboxylic acid functional group, suggests significant potential for various biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 192.21 g/mol

- CAS Number : 898746-74-2

- LogP : 2.44 (indicating moderate lipophilicity)

- Polar Surface Area : 47 Ų

Antioxidant Properties

Research indicates that compounds similar to 2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibit antioxidant activity. A study evaluated over 50 new derivatives of 2,3-dihydro-5-benzofuranols for their ability to inhibit leukotriene biosynthesis, a critical pathway in inflammatory responses. While not all derivatives were potent inhibitors, the findings suggest that the benzofuran structure can be optimized for enhanced antioxidant activity .

Anticancer Activity

The compound has shown promise in anticancer research. Its mechanism of action involves the inhibition of cell division and induction of apoptosis in cancer cells. For example, related benzofuran derivatives have been tested against various cancer cell lines with promising results. In vitro studies demonstrated significant cytotoxic effects against melanoma and glioblastoma cells, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Preliminary studies suggest that 2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid possesses antimicrobial properties. The compound's ability to disrupt microbial cell walls or interfere with metabolic processes could be beneficial in developing new antibiotics or antifungal agents.

The biological activity of 2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, it may protect cells from damage.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis of dihydrobenzofuran derivatives often involves multi-step protocols. For example, a related compound (5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) was synthesized using reagents like n-BuLi and THF at low temperatures (−78°C), followed by coupling with aldehydes or brominated intermediates . Optimization includes controlling reaction temperature, solvent choice (e.g., THF for stability), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical for achieving >90% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C for substituent analysis), FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and X-ray crystallography to resolve the dihydrobenzofuran core and substituent positions . Mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical C₁₁H₁₂O₃: 192.08 g/mol). Computational tools (DFT) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anti-inflammatory)?

- Methodology :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC₅₀ values compared to aspirin or indomethacin .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity (e.g., IC₅₀ > 50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies (e.g., moderate vs. high antioxidant activity) may arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging) or compound purity. Replicate experiments under standardized protocols (e.g., OECD guidelines) and validate via orthogonal assays (e.g., FRAP for antioxidants). Cross-reference structural analogs (e.g., 5-ethylfuran-2-carboxylic acid) to identify substituent-dependent trends .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

- Methodology :

- SAR Studies : Modify substituents at the 2- and 4-positions (e.g., halogenation for lipophilicity; methyl groups for metabolic stability) .

- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability (e.g., ethyl ester derivatives) .

- Computational ADMET : Use tools like SwissADME to predict LogP, CYP450 interactions, and blood-brain barrier permeability .

Q. How can reaction mechanisms (e.g., cyclization, oxidation) be elucidated for this compound?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via LC-MS or in-situ IR. For cyclization, track dihydrofuran ring closure using deuterated solvents to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during oxidation reactions .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like COX-2 .

- Molecular Docking : Simulate binding poses with AutoDock Vina; validate via X-ray co-crystallography (e.g., PDB ID 6COX) .

Data Presentation Example

| Compound | Antioxidant (IC₅₀, µM) | Anti-inflammatory (COX-2 Inhibition %) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| Target Compound | 25.3 ± 1.2 | 68.5 ± 3.1 | >100 |

| 5-Ethylfuran-2-carboxylic Acid | 42.1 ± 2.1 | 54.2 ± 2.8 | 85.7 ± 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.